Anhídrido tetrafluorosuccínico

Descripción general

Descripción

Tetrafluorosuccinic anhydride, also known as perfluorosuccinic anhydride, is a fluorinated organic compound with the molecular formula C4F4O3. It is a colorless to light yellow liquid that is highly reactive and used in various chemical processes. The compound is known for its strong electrophilic properties, making it a valuable reagent in organic synthesis and other applications.

Aplicaciones Científicas De Investigación

Tetrafluorosuccinic anhydride is used in various scientific research applications, including:

Organic Synthesis: As a reagent for functionalizing organic compounds and introducing fluorine atoms to enhance properties such as lipophilicity, stability, and bioactivity.

Polymer Chemistry: As a cross-linking agent and surface modifier to improve mechanical strength, thermal stability, and chemical resistance of polymers.

Electrochemistry: As an electrolyte in lithium-ion batteries and dye-sensitized solar cells to improve performance and stability.

Biological Research: Used in the synthesis of fluorinated biomolecules for studying biological processes and developing pharmaceuticals.

Análisis Bioquímico

Biochemical Properties

Tetrafluorosuccinic anhydride plays a significant role in biochemical reactions as a strong electrophile. It reacts with nucleophiles to form esters, amides, and thioesters . In biochemical contexts, it interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit enzymes by reacting with their active sites, leading to the formation of stable adducts. This interaction can alter the enzyme’s activity, potentially inhibiting or modifying its function . Additionally, tetrafluorosuccinic anhydride can react with amino groups in proteins, leading to the formation of stable amide bonds .

Cellular Effects

Tetrafluorosuccinic anhydride has notable effects on various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to tetrafluorosuccinic anhydride can lead to oxidative stress, organelle damage, and apoptosis in single cells . It may also disrupt cellular homeostasis by altering pH and electrolyte balance . These effects can have significant implications for cell viability and function.

Molecular Mechanism

The molecular mechanism of action of tetrafluorosuccinic anhydride involves its strong electrophilic nature. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins and the active sites of enzymes . This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, tetrafluorosuccinic anhydride can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrafluorosuccinic anhydride can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to moisture or high temperatures . Over time, the degradation products may influence cellular function differently than the parent compound. Long-term exposure to tetrafluorosuccinic anhydride in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of tetrafluorosuccinic anhydride vary with different dosages in animal models. At low doses, it may cause mild irritation and transient changes in cellular function . At higher doses, it can lead to significant toxicity, including respiratory distress, organ damage, and even death . The threshold for toxic effects depends on the species and the duration of exposure. For instance, the fatal dosage of sodium fluoride, a related compound, is approximately 5-10 mg/kg in most animal species .

Metabolic Pathways

Tetrafluorosuccinic anhydride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key metabolic enzymes, leading to alterations in metabolic flux and metabolite levels . For example, it may interfere with the tricarboxylic acid cycle by inhibiting enzymes such as succinate dehydrogenase . This inhibition can disrupt cellular energy production and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, tetrafluorosuccinic anhydride is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as its lipophilicity and reactivity with cellular components .

Subcellular Localization

The subcellular localization of tetrafluorosuccinic anhydride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Understanding the subcellular localization of tetrafluorosuccinic anhydride is essential for elucidating its precise biochemical effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrafluorosuccinic anhydride can be synthesized through the fluorination of succinic anhydride. The process involves the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction typically takes place at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate.

Industrial Production Methods: In industrial settings, tetrafluorosuccinic anhydride is produced using large-scale fluorination reactors. The process involves the continuous feed of succinic anhydride and fluorinating agents into the reactor, where the reaction occurs under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity tetrafluorosuccinic anhydride.

Análisis De Reacciones Químicas

Types of Reactions: Tetrafluorosuccinic anhydride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

Hydrolysis: Reacts with water to form tetrafluorosuccinic acid.

Fluorination: Acts as a fluorinating agent to introduce fluorine atoms into organic molecules.

Common Reagents and Conditions:

Alcohols and Amines: Used in nucleophilic substitution reactions to form esters and amides.

Water: Used in hydrolysis reactions to form tetrafluorosuccinic acid.

Organic Solvents: Such as acetone, dichloromethane, and tetrahydrofuran, are used to dissolve the compound and facilitate reactions.

Major Products:

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Tetrafluorosuccinic Acid: Formed from hydrolysis.

Mecanismo De Acción

Tetrafluorosuccinic anhydride exerts its effects through its strong electrophilic properties. It reacts with nucleophiles to form various products, such as esters, amides, and thioesters. The compound’s ability to introduce fluorine atoms into organic molecules enhances their properties, making them more stable, lipophilic, and bioactive. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.

Comparación Con Compuestos Similares

Tetrafluorosuccinic anhydride is unique due to its high reactivity and ability to introduce multiple fluorine atoms into organic molecules. Similar compounds include:

Succinic Anhydride: Lacks fluorine atoms and has different reactivity and applications.

Hexafluoroglutaric Anhydride: Contains more fluorine atoms and has different reactivity and applications.

Tetrafluorophthalic Anhydride: Contains a benzene ring and has different reactivity and applications.

Actividad Biológica

Tetrafluorosuccinic anhydride (TFSA) is a chemical compound that has garnered interest due to its unique structural properties and potential biological applications. This article explores the biological activity of TFSA, including its interactions with biomolecules, toxicity profiles, and potential therapeutic uses.

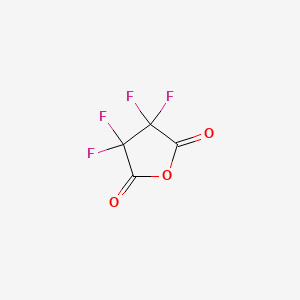

Chemical Structure and Properties

Tetrafluorosuccinic anhydride is derived from succinic acid, with four fluorine atoms substituted on its structure. The presence of these electronegative fluorine atoms significantly alters the chemical reactivity and biological interactions of the compound.

Chemical Formula

- Molecular Formula : C4F4O3

- Molecular Weight : 188.04 g/mol

Biological Activity Overview

The biological activity of TFSA can be categorized into several key areas:

- Reactivity with Amino Groups : TFSA has been shown to react specifically with amino groups in proteins, leading to the formation of stable derivatives. This property is crucial for applications in biochemistry and molecular biology, particularly in the modification of peptides and proteins for research purposes.

- Toxicity : The compound exhibits significant toxicity, particularly through oral exposure. It has been classified as an acute toxicant (Acute Tox. 2 Oral) under various safety regulations, necessitating careful handling in laboratory settings .

- Potential Therapeutic Applications : Preliminary studies suggest that TFSA may have applications in drug development, particularly as a precursor for synthesizing biologically active compounds or as a reagent in peptide synthesis.

Case Study 1: Reactivity with Proteins

A study demonstrated that TFSA can effectively modify lysine residues in proteins, enhancing the solubility and stability of the resulting maleyl-protein derivatives. This modification allows for better characterization of protein structures and functions .

| Protein | Modification Type | Outcome |

|---|---|---|

| Chymotrypsinogen | Maleylation | Increased solubility at neutral pH |

| Bovine serum albumin | Trifluoroacetylation | Enhanced stability |

Case Study 2: Toxicological Assessment

Research evaluating the toxicity of TFSA revealed that exposure can lead to significant cellular damage, particularly in liver cells. The study indicated that TFSA induces oxidative stress and apoptosis in hepatocytes, highlighting the need for caution when handling this compound .

Propiedades

IUPAC Name |

3,3,4,4-tetrafluorooxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F4O3/c5-3(6)1(9)11-2(10)4(3,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVLNNCBGQYRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(C(C(=O)O1)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061022 | |

| Record name | Perfluorosuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-30-9 | |

| Record name | 3,3,4,4-Tetrafluorodihydro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, 3,3,4,4-tetrafluorodihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3,3,4,4-tetrafluorodihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorosuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4-tetrafluorodihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes tetrafluorosuccinic anhydride particularly reactive towards electrons?

A: Tetrafluorosuccinic anhydride (I) exhibits a high reactivity towards electrons, particularly thermal electrons. This is evidenced by the large cross-sections observed for dissociative electron attachment processes []. The presence of electronegative fluorine atoms in its structure likely contributes to this reactivity by withdrawing electron density and stabilizing the resulting negative ions. This property makes tetrafluorosuccinic anhydride interesting for studying electron attachment processes and potentially for applications related to electron scavenging.

Q2: How does the structure of tetrafluorosuccinic anhydride relate to its observed fragmentation patterns upon electron attachment?

A: Upon electron attachment, tetrafluorosuccinic anhydride undergoes fragmentation, yielding various negative ions like C2F4CO2−, C2F4CO−, C2F4−*, and F− []. These fragmentation patterns provide insights into the bond strengths and electron density distribution within the molecule. The formation of these specific fragments suggests that electron capture weakens specific bonds, leading to the observed dissociation pathways. Further research using techniques like mass spectrometry and computational modeling could provide a more detailed understanding of these processes.

Q3: Beyond its electron affinity, are there other notable chemical properties of tetrafluorosuccinic anhydride?

A: Tetrafluorosuccinic anhydride is a versatile reagent in organic synthesis. For instance, it can be utilized for the specific and reversible masking of amino groups in proteins []. This property makes it a valuable tool in peptide synthesis and protein modification studies. Additionally, it serves as a precursor to other fluorinated compounds, as demonstrated by its conversion to trifluoroacryloyl fluoride upon pyrolysis with potassium fluoride []. This highlights its potential as a building block for synthesizing fluorinated materials with tailored properties.

Q4: What spectroscopic techniques have been used to characterize tetrafluorosuccinic anhydride, and what information do they provide?

A: Researchers have employed vibrational spectroscopy to elucidate the structure of tetrafluorosuccinic anhydride [, ]. These studies provide valuable information about the molecule's bonding characteristics and vibrational modes, contributing to a comprehensive understanding of its structure and properties. Specifically, these techniques can help identify characteristic functional groups and analyze the molecule's conformation in different phases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.